

Executive Summary & Mechanism of Action

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Compound of Interest

Compound Name: TAS05567
CAS No.: 1429038-15-2
Cat. No.: B611156

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TAS05567 is a highly potent, orally bioavailable, ATP-competitive inhibitor of Spleen Tyrosine Kinase (SYK). SYK is a non-receptor cytoplasmic tyrosine kinase that functions as a critical signal transducer for immunoreceptors, including B-cell receptors (BCR) and Fc receptors (Fc

R, Fc

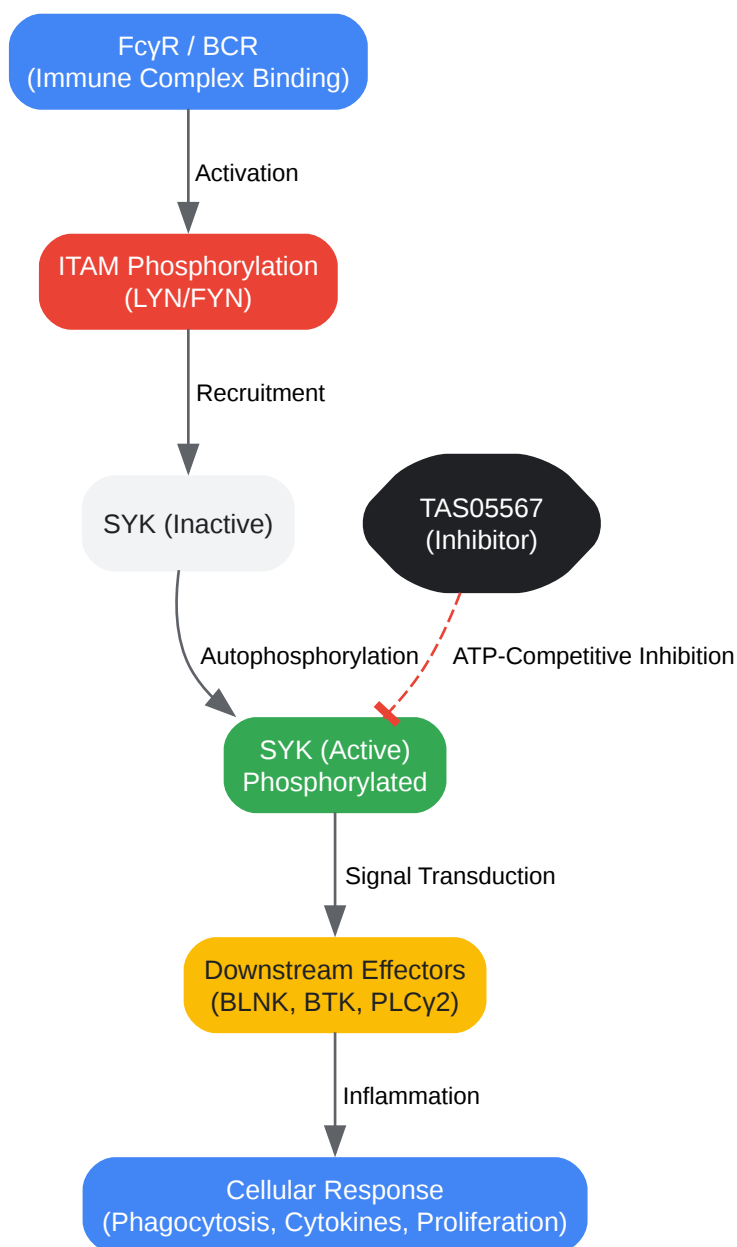
R).

The therapeutic rationale for **TAS05567** lies in its ability to uncouple upstream immune recognition (antibody-antigen binding) from downstream inflammatory amplification. By blocking SYK, **TAS05567** interrupts the signaling cascade responsible for phagocytosis, cytokine production, and cellular activation in B-cells, macrophages, and mast cells.

Signaling Pathway Architecture

The following diagram illustrates the critical intervention point of **TAS05567** within the Fc

R signaling cascade, central to the pathology of autoimmune diseases like Immune Thrombocytopenia (ITP) and Rheumatoid Arthritis (RA).



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Figure 1: Mechanism of Action. **TAS05567** inhibits the phosphorylation of SYK, preventing signal propagation from immune receptors (FcR/BCR) to downstream inflammatory effectors.

In Vitro Pharmacology: Selectivity & Potency

TAS05567 distinguishes itself through a high degree of kinome selectivity, a critical parameter for minimizing off-target toxicities often associated with multi-kinase inhibitors (e.g., JAK/SRC inhibition).

Kinase Selectivity Profile

Data derived from comprehensive kinase panel screening (e.g., DiscoverX KINOMEScan or similar platforms).

Parameter	Outcome	Biological Significance
Primary Target	SYK	High affinity binding and enzymatic inhibition.
Potency (IC50)	< 10 nM	Potent inhibition at physiological ATP concentrations.
Selectivity Score	4 / 191	Inhibited only 4 out of 191 kinases tested (>98% selectivity).
Off-Target Avoidance	High	Minimal activity against JAK1/2/3 (avoids broad immunosuppression) and SRC family.

Cellular Assay Validation

To verify that enzymatic inhibition translates to cellular efficacy, **TAS05567** was evaluated in relevant hematopoietic cell lines.

Cell Line	Stimulus	Readout	TAS05567 Effect
Ramos (B-cells)	Anti-IgM (BCR crosslinking)	BCR signaling transduction (p-BLNK/p-BTK)	Inhibited
THP-1 (Monocytes)	IgG Immune Complexes	Fc R-mediated TNF- production	Inhibited
RBL-2H3 (Basophils)	IgE-Antigen Complexes	Fc R-mediated Histamine release	Inhibited



Technical Insight: The inhibition of TNF-

in THP-1 cells is particularly predictive for efficacy in Rheumatoid Arthritis models, while the RBL-2H3 data supports potential utility in allergic conditions.

In Vivo Efficacy: Experimental Protocols

The preclinical validation of **TAS05567** relies on two "gold standard" models: Rat Collagen-Induced Arthritis (CIA) for RA and Mouse ITP for autoimmune thrombocytopenia.

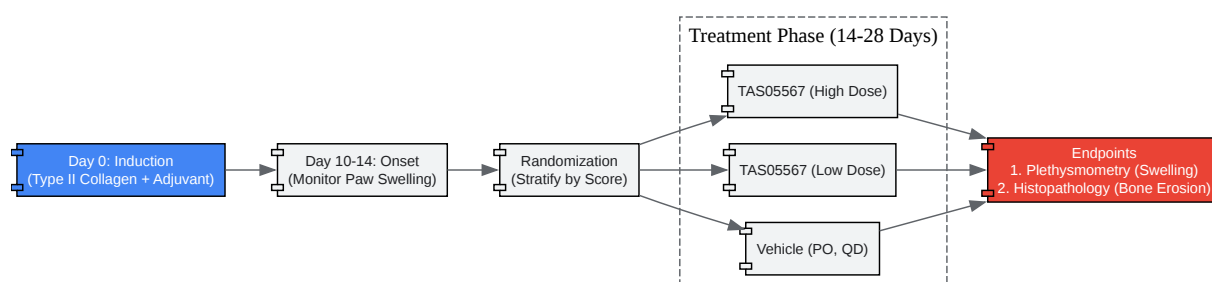
Protocol A: Rat Collagen-Induced Arthritis (CIA)

This model mimics the autoantibody-driven joint destruction seen in human RA.

Experimental Workflow:

- Induction: Female Lewis rats are immunized with Type II Collagen (CII) emulsified in incomplete Freund's adjuvant.

- Onset: Dosing initiates upon the onset of clinical arthritis (paw swelling), typically Day 10–14 post-immunization.
- Treatment: Oral administration (PO) of **TAS05567** (e.g., 1, 3, 10 mg/kg QD or BID) vs. Vehicle.
- Endpoint: Hind paw volume (plethysmometry) and histopathological scoring (pannus formation, bone erosion).



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Figure 2: Rat CIA Experimental Design. A therapeutic dosing regimen (post-onset) is used to demonstrate disease regression rather than just prophylaxis.

Key Results:

- Dose-Dependency: **TAS05567** suppresses hind-paw swelling in a dose-dependent manner. [\[1\]](#)
- Histopathology: Significant reduction in bone erosion and cartilage destruction scores compared to vehicle.
- Mechanism Confirmation: Reduction in anti-CII antibody titers and serum inflammatory cytokines (IL-6).

Protocol B: Mouse Immune Thrombocytopenia (ITP)

This model assesses the drug's ability to prevent platelet destruction by splenic macrophages (Fc

R-mediated phagocytosis).

- Induction: Intravenous injection of anti-platelet antibody (e.g., anti-CD41).
- Readout: Platelet counts measured at fixed intervals (e.g., 2h, 6h, 24h) post-injection.
- Outcome: **TAS05567** treatment prevents the precipitous drop in platelet counts, maintaining hemostasis.

Pharmacokinetics (PK) & Translational Perspective

For a SYK inhibitor to be viable clinically, it must maintain sufficient plasma exposure to cover the IC50 for the duration of the dosing interval.

PK Profile Summary (Inferred from Efficacy Data):

- Route: Oral (PO).[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Bioavailability: Sufficient to achieve systemic efficacy in rodents.
- Exposure-Response: Efficacy in the CIA model correlates with plasma concentrations exceeding the cellular IC50 (pSYK inhibition).

Safety & Selectivity (Translational): A major challenge with first-generation SYK inhibitors (e.g., fostamatinib) was off-target hypertension and GI toxicity.

- **TAS05567** Advantage: The high selectivity (4/191 kinases) suggests a wider therapeutic window.
- Differentiation: Unlike non-selective inhibitors that may hit KDR (VEGFR2) causing hypertension, **TAS05567**'s profile is designed to minimize cardiovascular liabilities.

References

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